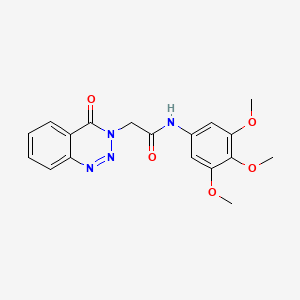

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C18H18N4O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H18N4O5/c1-25-14-8-11(9-15(26-2)17(14)27-3)19-16(23)10-22-18(24)12-6-4-5-7-13(12)20-21-22/h4-9H,10H2,1-3H3,(H,19,23) |

InChI Key |

ANHNMNYWDQYNOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 3,4,5-trimethoxyaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Quinazolinone Derivatives

Compounds such as 2-[(3-benzyl-6-methyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound B, GI₅₀ = 14.12 µM) and 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C, GI₅₀ = 3.16 µM) share the acetamide-trimethoxyphenyl backbone but replace benzotriazinone with quinazolinone. The thioether linkage in these derivatives enhances flexibility but reduces metabolic stability compared to the rigid benzotriazinone core .

Key Differences :

- Synthesis: Quinazolinones are synthesized via cyclocondensation of anthranilic acid derivatives, whereas benzotriazinones require diazotization and cyclization steps, impacting scalability .

Thiazolidinone Derivatives

Compounds like 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 22, yield 85%, m.p. 198–200°C) feature a thiazolidinone ring instead of benzotriazinone. The thioxo groups and benzylidene substituents confer distinct electronic properties, altering solubility and binding kinetics .

Key Differences :

- Bioactivity: Thiazolidinones often exhibit broader antimicrobial activity but lower antitumor specificity compared to benzotriazinones .

Analogues with Modified Linkers or Substituents

Piperidine-Linked Derivatives

2-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 17b) replaces the benzotriazinone with a spirocyclic piperidine-dione system. This modification introduces conformational rigidity, which may improve target selectivity but reduce membrane permeability .

Sulfonamide and Triazole Derivatives

2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (Compound 12) incorporates a triazole-sulfonamide group, enhancing hydrogen-bonding capacity. Such derivatives often show improved pharmacokinetic profiles but require complex synthetic routes (e.g., multi-step cycloadditions) .

Physicochemical Comparison

Biological Activity

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of benzotriazine known for its diverse biological activities. Benzotriazine derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the biological activity of the compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 342.35 g/mol. The structure includes a benzotriazine ring linked to a trimethoxyphenyl acetamide moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research has shown that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that certain benzotriazine compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or protein production.

Table 1: Antimicrobial Activity of Benzotriazine Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| Compound C | Bacillus subtilis | 100 µg/mL |

Anticancer Activity

The anticancer potential of benzotriazine derivatives has been explored in various studies. Notably, compounds derived from this class have shown promising results in inhibiting the growth of cancer cells in vitro. For example, one study reported that a series of synthesized benzotriazinone derivatives exhibited strong binding affinity towards cancer cell receptors and effectively reduced the proliferation of HepG2 liver carcinoma cells .

Case Study: HepG2 Liver Carcinoma Inhibition

A recent study synthesized several derivatives based on the benzotriazine scaffold. Among these, one derivative demonstrated an IC50 value of 15 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many benzotriazine derivatives act as enzyme inhibitors that interfere with critical metabolic pathways in bacteria and cancer cells.

- Receptor Binding : The ability to bind effectively to specific receptors involved in cell signaling can lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress within microbial cells or cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.